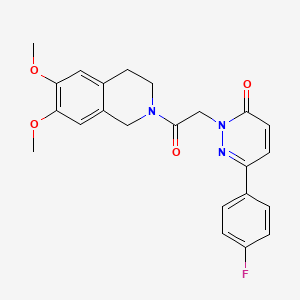

2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-3,4-dihydroisoquinoline and 4-fluorobenzaldehyde. The key steps may involve:

Formation of the Isoquinoline Derivative: This step involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to introduce the 2-oxoethyl group.

Pyridazinone Ring Formation: The intermediate is then reacted with 4-fluorobenzaldehyde under specific conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of pyridazinones are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds similar to 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinones can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the biological pathway.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

- 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Uniqueness

The presence of the 4-fluorophenyl group in 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to its analogs.

Biological Activity

The compound 2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyridazine core substituted with a fluorophenyl group and a dimethoxyisoquinoline moiety. Its molecular formula is C19H22N2O4, and it has a molecular weight of approximately 342.39 g/mol.

Research indicates that this compound may exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thus alleviating inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits moderate to strong inhibitory activity against COX-I and COX-II enzymes. For instance:

- COX-I Inhibition : IC50 values ranged from 0.52 to 22.25 μM across various derivatives tested.

- COX-II Inhibition : The compound showed a higher selectivity for COX-II with an IC50 value reported at approximately 0.52 μM, indicating significant anti-inflammatory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

In Vivo Studies

In vivo experiments have further validated the anti-inflammatory properties of this compound. For example:

- Anti-inflammatory Activity : In animal models, the compound demonstrated up to 64% inhibition of inflammation compared to Celecoxib's 57% inhibition . This suggests not only efficacy but also potential advantages in terms of selectivity and side effects.

Case Studies

Several studies have investigated the biological activity of similar compounds based on the isoquinoline structure:

- Study on Derivatives : A study by Eren et al. focused on diaryl heterocycles with similar scaffolds, revealing that modifications can enhance COX-II selectivity and potency .

- Comparative Analysis : Another research highlighted the synthesis and evaluation of various derivatives showing significant improvements in anti-inflammatory activity when compared to traditional NSAIDs .

- Mechanistic Insights : A detailed mechanistic study indicated that these compounds could modulate inflammatory pathways beyond COX inhibition, potentially affecting other mediators involved in inflammation .

Data Summary Table

Properties

Molecular Formula |

C23H22FN3O4 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one |

InChI |

InChI=1S/C23H22FN3O4/c1-30-20-11-16-9-10-26(13-17(16)12-21(20)31-2)23(29)14-27-22(28)8-7-19(25-27)15-3-5-18(24)6-4-15/h3-8,11-12H,9-10,13-14H2,1-2H3 |

InChI Key |

IYLWNUSPBYHZTH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.